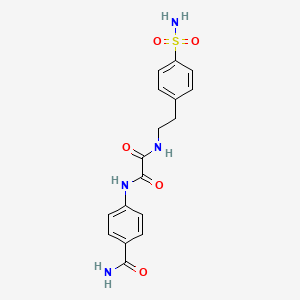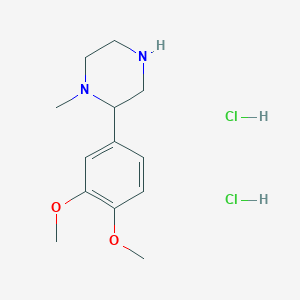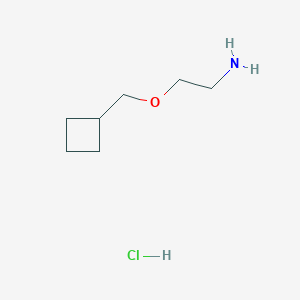![molecular formula C15H13N3O B2868693 5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one CAS No. 2325366-33-2](/img/structure/B2868693.png)
5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that belongs to the pyrazolopyrazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Wirkmechanismus
Target of Action
The primary targets of AKOS040713323 are currently unknown. This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class of molecules , which are known to exhibit a wide range of biological activities.
Mode of Action
Pyrazolo[1,5-a]pyrazin-4-one derivatives are known to interact with various biological targets, but the exact interaction of AKOS040713323 with its potential targets remains to be elucidated .
Biochemical Pathways
Pyrazolo[1,5-a]pyrazin-4-one derivatives are known to influence various biochemical pathways due to their diverse biological activities . .
Result of Action
Pyrazolo[1,5-a]pyrazin-4-one derivatives are known to exhibit various biological activities , suggesting that AKOS040713323 may have multiple effects at the molecular and cellular levels.
Vorbereitungsmethoden
The synthesis of 5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one typically involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives. The process includes the following steps:
N-Propargylation: The 3,5-dimethyl pyrazole ring is N-propargylated to obtain C-3 substituted pyrazoles.
Analyse Chemischer Reaktionen
5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Wissenschaftliche Forschungsanwendungen
5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an inhibitor of HIV-1 integrase and dipeptidyl peptidase-IV, making it a candidate for antiviral and antidiabetic therapies.
Cancer Research: The compound has demonstrated cytotoxic effects on lung adenocarcinoma cell lines, indicating its potential as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one can be compared with other similar compounds in the pyrazolopyrazine family:
Pyrazolo[3,4-d]pyrimidine: This compound also exhibits anticancer properties and has been studied for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor, this compound has shown significant cytotoxic activities against various cancer cell lines.
5-[(3-chlorophenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one:
Eigenschaften
IUPAC Name |
5-[(4-ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-2-12-3-5-13(6-4-12)11-17-9-10-18-14(15(17)19)7-8-16-18/h2-10H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCQHRIZZHNAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C=CN3C(=CC=N3)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Methyl-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)phthalazine](/img/structure/B2868610.png)


![2-(1H-1,2,3-benzotriazol-1-yl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one](/img/structure/B2868614.png)
![3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2868615.png)
![2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-dipropylacetamide](/img/structure/B2868618.png)

![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2868620.png)

![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2868625.png)
![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2868626.png)
![3-(3,4-dimethylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2868627.png)
![(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2868629.png)
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetamide](/img/structure/B2868631.png)
